
Methyl (r)-3-amino-3-(pyridin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-3-amino-3-(pyridin-2-yl)propanoate is a chiral compound that contains both an amino group and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of pyridine-2-carboxaldehyde with a chiral amine, followed by esterification. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine or tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using Raney nickel as a catalyst can be employed to produce 2-methylpyridines, which can then be further functionalized to obtain Methyl ®-3-amino-3-(pyridin-2-yl)propanoate .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-3-amino-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like acyl chlorides for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitriles, while reduction of the pyridine ring can produce piperidine derivatives .
Applications De Recherche Scientifique
Methyl ®-3-amino-3-(pyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of Methyl ®-3-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-2-amino-3-(pyridin-2-yl)propanoate: This compound is structurally similar but differs in the position of the amino group.
Pyrrolidine derivatives: These compounds share the pyridine ring but have different substituents on the nitrogen atom.
Uniqueness
Methyl ®-3-amino-3-(pyridin-2-yl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring. This combination of features allows it to interact with a wide range of biological targets and makes it a versatile building block in organic synthesis .
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
methyl (3R)-3-amino-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-7(10)8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3/t7-/m1/s1 |
Clé InChI |
RDWYWFGIODKUFS-SSDOTTSWSA-N |
SMILES isomérique |
COC(=O)C[C@H](C1=CC=CC=N1)N |
SMILES canonique |
COC(=O)CC(C1=CC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
![2,2,2-trifluoroethylN-[(pyridin-3-yl)methyl]carbamatehydrochloride](/img/structure/B13562725.png)
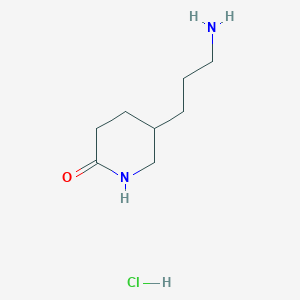

![[1,3-Dimethyl-5-(morpholin-4-yl)-1h-pyrazol-4-yl]methanamine](/img/structure/B13562754.png)

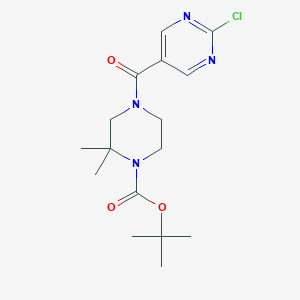
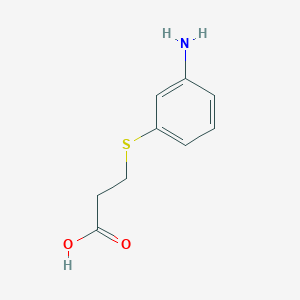
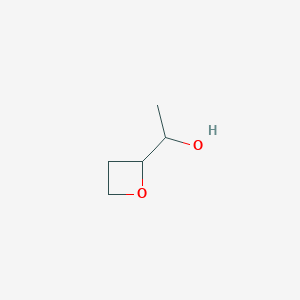
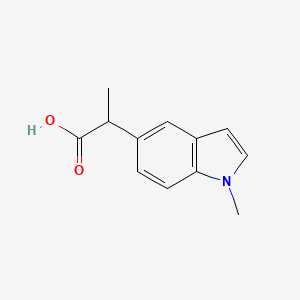
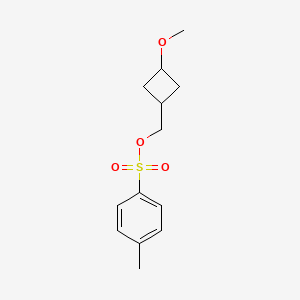
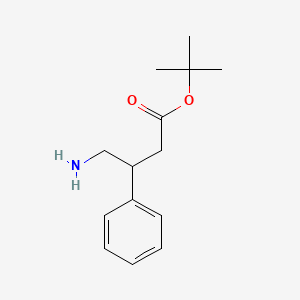
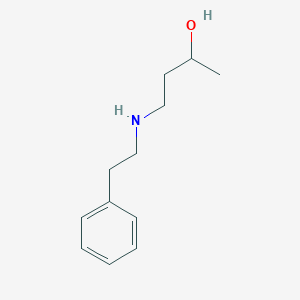
![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)
